molecular formula C11H16BNO3 B028141 2-(tert-Butylcarbonylamino)phenylboronic acid CAS No. 146140-95-6

2-(tert-Butylcarbonylamino)phenylboronic acid

Cat. No.: B028141
CAS No.: 146140-95-6
M. Wt: 221.06 g/mol
InChI Key: MXRAJVMTCAUABO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylcarbonylamino)phenylboronic acid typically involves the reaction of 2-aminophenylboronic acid with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylcarbonylamino)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(tert-Butylcarbonylamino)phenylboronic acid in the Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

2-(tert-Butylcarbonylamino)phenylboronic acid can be compared with other boronic acids and derivatives:

These comparisons highlight the unique properties of this compound, such as its specific reactivity in the Suzuki-Miyaura coupling and its applications in various fields.

Properties

IUPAC Name

[2-(2,2-dimethylpropanoylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRAJVMTCAUABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1NC(=O)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400637
Record name 2-(tert-Butylcarbonylamino)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146140-95-6
Record name 2-(tert-Butylcarbonylamino)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Pivalamido)phenylboronic Acid
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